5-Chloro-5H-dibenzo[a,d][7]annulene
Description
Historical Context of Annulene and Dibenzoannulene Research
The study of annulenes, which are fully conjugated monocyclic hydrocarbons, has been a cornerstone of organic chemistry. The pioneering work in the 1960s by Franz Sondheimer and his team provided experimental validation for Hückel's rule, which predicts the aromaticity of annulenes based on the number of π-electrons in their structure. springernature.com Specifically, annulenes with (4n+2) π-electrons exhibit aromatic character, while those with 4n π-electrons are anti-aromatic. springernature.com This foundational research into molecules like annulene, a (CH)₁₈ ring system, has spurred decades of investigation into the properties of these unique cyclic compounds. springernature.com More recent studies have continued to build on this legacy, re-examining the structures of annulene anions and discovering new complexities, such as the potential for higher annulenes to act as multicoordinating ligands. springernature.com
Structural Framework of 5H-Dibenzo[a,d]sigmaaldrich.comannulene and Analogues
5H-dibenzo[a,d] sigmaaldrich.comannulene, also known as dibenzocycloheptene, is a tricyclic compound featuring a central seven-membered ring fused to two benzene (B151609) rings. lgcstandards.comachemblock.com This core structure is the foundation for a range of analogues, including its hydroxylated and chlorinated derivatives. The parent compound, 5H-dibenzo[a,d] sigmaaldrich.comannulene, has the chemical formula C₁₅H₁₂. sigmaaldrich.com A key analogue is 5H-dibenzo[a,d] sigmaaldrich.comannulen-5-ol, where a hydroxyl group is attached to the 5-position of the central ring. nih.gov This alcohol serves as a common precursor for further chemical modifications. lgcstandards.com
The introduction of a chlorine atom at the 5-position results in the titular compound, 5-Chloro-5H-dibenzo[a,d] sigmaaldrich.comannulene. lgcstandards.com Its molecular formula is C₁₅H₁₁Cl. nih.gov The structure of this chlorinated derivative is characterized by its fused ring system, which influences its chemical reactivity. lgcstandards.com Another related compound is 10,11-Dihydro-5H-dibenzo[a,d] sigmaaldrich.comannulene, where the central seven-membered ring is saturated, leading to increased stability and reduced ring strain. lgcstandards.com
Academic Significance of Halogenation in Annulene Systems: The Case of 5-Chloro-5H-dibenzo[a,d]sigmaaldrich.comannulene
Halogenation is a critical process in organic chemistry, often imparting unique properties to molecules. In many natural products, the presence of a halogen atom is crucial for their biological activity. acs.org For instance, the anticancer properties of salinosporamide A are directly linked to its chlorine atom, which acts as a leaving group in its mechanism of action. acs.org
In the context of dibenzoannulenes, the chlorination at the 5-position to form 5-Chloro-5H-dibenzo[a,d] sigmaaldrich.comannulene is of significant academic interest. This compound is a key synthetic intermediate. lgcstandards.com The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a valuable building block for the synthesis of more complex organic molecules. lgcstandards.com For example, it is used in the synthesis of neuroactive compounds that act as modulators of NMDA receptors. lgcstandards.com The tricyclic core of 5H-dibenzo[a,d] sigmaaldrich.comannulene is structurally related to some tricyclic antidepressants and has been investigated for a range of biological activities. lgcstandards.com
Overview of Key Research Areas and Methodologies for Dibenzo[a,d]sigmaaldrich.comannulenes
Research on dibenzo[a,d] sigmaaldrich.comannulenes encompasses several key areas, primarily focusing on their synthesis and potential applications. A common synthetic route to 5-Chloro-5H-dibenzo[a,d] sigmaaldrich.comannulene involves the nucleophilic substitution of 5H-dibenzo[a,d] sigmaaldrich.comannulen-5-ol using a chlorinating agent like thionyl chloride (SOCl₂). lgcstandards.com This intermediate can then be further reacted, for instance with amines, to create a library of N-substituted derivatives. lgcstandards.com More advanced methods, such as visible-light photocatalysis, are being explored for regioselective chlorination. lgcstandards.com
The characterization of these compounds relies on a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these molecules. The aromaticity of the central ring in these systems has also been a subject of study, with computational methods like the Harmonic Oscillator Model of Aromaticity (HOMED) and Anisotropy of the Induced Current Density (ACID) diagrams being employed to understand their electronic structure. lgcstandards.com These research efforts highlight the ongoing interest in dibenzo[a,d] sigmaaldrich.comannulenes as versatile scaffolds for the development of new molecules with potential applications in medicinal chemistry and materials science. lgcstandards.com
Structure
3D Structure
Properties
IUPAC Name |
2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDMFUCJNFYMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454323 | |
| Record name | 5-chloro-5H-dibenzo[a,d]cycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18506-04-2 | |
| Record name | 5-chloro-5H-dibenzo[a,d]cycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18506-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 5 Chloro 5h Dibenzo A,d 1 Annulene and Its Analogues
Strategies for Constructing the Dibenzo[a,d]google.comannulene Core
The tricyclic dibenzo[a,d] google.comannulene framework, characterized by two benzene (B151609) rings fused to a central seven-membered ring, presents a unique synthetic challenge. Several modern strategies have been developed to efficiently construct this scaffold.
Ring-Closing Metathesis (RCM) has become a powerful tool for the synthesis of unsaturated rings, including the seven-membered core of dibenzoannulenes. rsc.org This reaction typically involves the intramolecular metathesis of a substrate containing two terminal alkenes, catalyzed by metal complexes, most commonly those containing ruthenium. rsc.org The reaction proceeds through a metallacyclobutane intermediate, releasing a volatile byproduct like ethylene, which drives the reaction to completion. rsc.org
A notable application of this methodology is the synthesis of dibenzo[b,f]heteropines, which are structurally analogous to the dibenzo[a,d] google.comannulene system. Research has shown that bis(2-vinylphenyl) precursors linked by a heteroatom can undergo RCM to form the desired seven-membered ring in excellent yields. The choice of catalyst is critical, with second-generation Hoveyda-Grubbs catalysts demonstrating high efficacy. dtic.mil
Table 1: RCM Synthesis of Dibenzo[b,f]silepines dtic.mil
| Substrate | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bis(2-vinylphenyl)silanes | Hoveyda-Grubbs 2nd Gen. | Toluene | 100 °C | Excellent |
This approach highlights the versatility of RCM in creating various dibenzoheteropines containing elements from groups 13-16, providing a pathway to the carbon-centric dibenzo[a,d] google.comannulene core by using an appropriate di-alkene precursor. dtic.mil
Cycloaddition reactions offer a powerful and direct route to constructing cyclic and polycyclic systems. For the formation of seven-membered rings like that in the dibenzo[a,d] google.comannulene scaffold, [4+3] cycloaddition is a particularly relevant strategy. achemblock.com This reaction involves the combination of a three-carbon allyl cation component with a four-carbon diene. While more complex than the well-known [4+2] Diels-Alder reaction, it provides direct access to seven-membered ring systems that are prevalent in many natural products. achemblock.com
Other advanced cycloaddition strategies include [5+2] annulations, which have been successfully employed to synthesize non-alternant aromatic dicarboximides based on a π-extended benzo[1,2:4,5]di google.comannulene core. mdpi.com Furthermore, inverse electron-demand Diels-Alder reactions, for instance between dibenzoannulated cyclooctynes and tetrazines, demonstrate the utility of cycloaddition in modifying and building upon fused-ring systems. rsc.org The in-situ generation of dienophiles like benzyne (B1209423) followed by cycloaddition to a suitable polycyclic aromatic hydrocarbon is another sophisticated method for core extension. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of C-C bonds. The construction of the dibenzo[a,d] google.comannulene core can be achieved through various palladium-catalyzed methods, including double Suzuki-Miyaura couplings and decarboxylative annulations. wikipedia.org
One innovative approach involves a palladium-catalyzed [4+3] decarboxylative annulation of 2-iodobiphenyls with 2-(2-halophenyl)acrylic acids. This process, which proceeds via C-H activation and decarboxylation, efficiently assembles the tribenzo google.comannulene skeleton. wikipedia.org An alternative [2+2+3] strategy using 1,2-halobenzenes, phenylboronic acids, and 2-(2-halophenyl)acrylic acids has also been developed. wikipedia.org These methods provide access to complex, heptagon-containing molecular nanocarbons. wikipedia.org
Table 2: Palladium-Catalyzed Strategies for Annulene Synthesis wikipedia.org
| Reaction Type | Key Reactants | Catalyst System | Key Feature |
|---|---|---|---|
| [4+3] Decarboxylative Annulation | 2-Iodobiphenyls, 2-(2-halophenyl)acrylic acids | Palladium | C-H Activation / Decarboxylation |
| Double Suzuki-Miyaura Coupling | Cyclic dibenziodoniums, Arylboronic acids | Palladium | Formation of ortho-tetraaryls |
| Intramolecular C-H Activation | Appropriately substituted precursors | Palladium | Direct ring closure |
These palladium-catalyzed reactions represent a significant advancement, enabling the synthesis of a wide range of seven-membered ring-containing structures from readily available starting materials. wikipedia.org
Regioselective Chlorination Methodologies for Annulene Systems
The introduction of a chlorine atom specifically at the 5-position (the benzylic carbon) of the 5H-dibenzo[a,d] google.comannulene ring is a crucial step in the synthesis of the title compound. This position is activated and susceptible to substitution.
The most common and direct method for this transformation is the nucleophilic substitution of the precursor alcohol, 5H-dibenzo[a,d] google.comannulen-5-ol (also known as dibenzosuberenol). mdpi.com The reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂). masterorganicchemistry.com
The mechanism of this reaction with secondary alcohols like dibenzosuberenol (B89108) is noteworthy. In the absence of a base, the reaction often proceeds via an Sₙi (Substitution Nucleophilic internal) mechanism. The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate. The chlorine is then delivered from the chlorosulfite to the carbocationic center from the same face that the leaving group departs from, resulting in retention of stereochemistry. nih.gov
However, the addition of a base like pyridine (B92270) alters the mechanism to a standard Sₙ2 pathway. The pyridine reacts with the alkyl chlorosulfite intermediate, and the chloride ion then attacks from the backside, leading to an inversion of configuration. nih.gov
An analogous transformation involves the reaction of a similar tricyclic system, 5H-dibenz[b,f]azepine, with phosgene (B1210022) to produce the reactive 5-chlorocarbonyl derivative, which serves a similar role as a synthetic intermediate. google.com
Derivatization of the 5-Position and the Dibenzo[a,d]google.comannulene Moiety
5-Chloro-5H-dibenzo[a,d] google.comannulene is a valuable synthetic intermediate. The chlorine atom at the activated 5-position serves as a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.
The reactivity of the 5-chloro derivative enables the synthesis of a broad spectrum of analogues. For instance, the analogous 5-chlorocarbonyl-5H-dibenz[b,f]azepine readily reacts with primary and secondary amines, such as 1-phenylpiperazine (B188723) and pyrrolidine, to form the corresponding amides. This demonstrates a common pathway for creating C-N bonds at the 5-position.
Advanced palladium-catalyzed methods, such as the Buchwald-Hartwig cross-coupling reaction, provide another powerful route for forming C-N bonds, allowing for the synthesis of various N-aryl derivatives from the chloro precursor.
Furthermore, the ketone precursor to the title compound, dibenzo[a,d]cyclohepten-5-one, can be used to generate other 5-substituted derivatives. A Wittig-type reaction between the ketone and a phosphonic acid ester, for example, can be used to synthesize 5-benzylidene derivatives, introducing a carbon-carbon double bond at the 5-position. google.com
Table 3: Examples of 5-Substituted Dibenzo[a,d] google.comannulene Derivatives and Precursors
| Compound Name | Synthetic Method | Precursor |
|---|---|---|
| (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | Amidation | 5H-dibenzo[b,f]azepine-5-carbonyl chloride |
| 5-(4-Bromobenzylidene)-5H-dibenzo[a,d] google.comannulene | Wittig-type Reaction | Dibenzo[a,d]cyclohepten-5-one |
| N-Aryl-debenzeyldonepezil analogues | Buchwald-Hartwig Coupling | Chloro-precursor |
The diverse reactivity of the 5-position makes the dibenzo[a,d] google.comannulene scaffold a versatile platform for developing a wide range of complex molecules.
Incorporation of the 5H-Dibenzo[a,d]nih.govannulene Moiety into Complex Molecular Architecturesnih.govsigmaaldrich.comlgcstandards.com
The 5H-dibenzo[a,d] nih.govannulene scaffold is a privileged tricyclic structure that serves as a foundational building block for a variety of complex molecular architectures, particularly in the field of medicinal chemistry. Its rigid, three-dimensional framework is a key feature in the design of compounds targeting various biological systems. The chloro-derivative, 5-Chloro-5H-dibenzo[a,d] nih.govannulene, is a principal intermediate in these synthetic pathways, enabling the introduction of diverse functional groups at the 5-position through nucleophilic substitution reactions.
One of the most significant applications of this scaffold is in the development of novel neuroactive compounds. Researchers have successfully synthesized a range of N-substituted-10,11-dihydro-5H-dibenzo[a,d]annulen-5-amine hydrochlorides, which have shown potential as modulators of N-methyl-D-aspartate (NMDA) receptors. The synthesis typically involves reacting 5-Chloro-5H-dibenzo[a,d] nih.govannulene with a selected amine, such as cyclobutylamine (B51885), in a suitable solvent like acetonitrile. This approach leverages the reactivity of the chlorine as a leaving group to construct a larger, more complex molecule with potential therapeutic applications for neurodegenerative conditions.
Another important class of complex molecules derived from this moiety is N-acylhydrazones. researchgate.net These compounds are synthesized by reacting 2-(5H-dibenzo[a,d] nih.govannulen-5-yl)acetohydrazide with a variety of aromatic aldehydes. researchgate.net This multi-step synthesis begins with the parent 5H-dibenzo[a,d] nih.govannulene structure to generate the acetohydrazide intermediate, which is then condensed with aldehydes to yield the final N-acylhydrazone derivatives. researchgate.net
Detailed spectroscopic analysis, including ¹H-NMR, has revealed interesting structural characteristics of these N-acylhydrazone derivatives. They often exist as a mixture of two interconvertible conformational isomers (axial and equatorial) due to the inversion of the central seven-membered ring. researchgate.net These derivatives have been evaluated for their biological activities, including cytotoxic and antioxidant effects. researchgate.net For instance, certain N-acylhydrazones bearing the 5H-dibenzo[a,d] nih.govannulene moiety have demonstrated notable antioxidant activity in DPPH radical scavenging assays. researchgate.net
The versatility of the 5H-dibenzo[a,d] nih.govannulene scaffold is further highlighted by its incorporation into compounds designed as selective estrogen receptor degraders (SERDs) for potential use in cancer therapy, demonstrating the broad utility of this chemical framework in creating diverse and complex molecular architectures. acs.org
Sophisticated Spectroscopic and Crystallographic Characterization of Dibenzo A,d 1 Annulene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of dibenzo[a,d] researchgate.netannulene derivatives in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR are the foundational experiments for the structural analysis of 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene. researchgate.net In ¹H NMR, the chemical shift (δ) of each proton is indicative of its electronic environment. Protons on the fused benzene (B151609) rings typically appear in the aromatic region (approx. 7.0-8.5 ppm), with their specific shifts influenced by the anisotropic effects of the ring currents and the electronic influence of the chlorine atom. The protons on the central seven-membered ring, particularly the vinyl protons, exhibit characteristic shifts that help define the ring's conformation. The single proton at the C5 position, adjacent to the chlorine atom, would present a distinct singlet, with its chemical shift being a key identifier for the substitution at this position.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the aromatic carbons, the vinyl carbons of the central ring, and the key C5 carbon bearing the chlorine atom are diagnostic. The C5 carbon is expected to be significantly shifted due to the electronegativity of the attached chlorine. While specific experimental data for 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene is not publicly available, the table below illustrates the expected chemical shift regions based on analysis of the parent ketone, 5-Dibenzosuberenone. chemicalbook.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene This table is illustrative and based on data from related dibenzo[a,d] researchgate.netannulene structures.
| Nucleus | Position | Expected Chemical Shift (ppm) | Remarks |
| ¹H | Aromatic (H1-H4, H6-H9) | 7.20 - 8.30 | Complex multiplet patterns due to spin-spin coupling. |
| Vinylic (H10, H11) | 6.90 - 7.10 | Typically appear as a singlet or a narrow AB quartet. | |
| Methine (H5) | ~6.0 - 6.5 | A singlet, deshielded by the adjacent chlorine atom. | |
| ¹³C | Aromatic (C1-C4, C6-C9, C4a, C5a, C9a, C11a) | 125 - 140 | Multiple signals corresponding to distinct carbon environments. |
| Vinylic (C10, C11) | 130 - 135 | Signals for the double bond carbons in the central ring. | |
| Methine (C5) | 60 - 70 | Signal for the carbon atom bonded to chlorine, shifted downfield. |
For a molecule with a complex and non-planar structure like 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene, one-dimensional NMR spectra can exhibit significant signal overlap, particularly in the aromatic region. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities and definitively assigning the structure. researchgate.netnih.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, which is invaluable for assigning protons within the benzene rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous link between the ¹H and ¹³C assignments. This is the most reliable method for assigning carbon signals based on their attached, and more easily distinguished, protons.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. For a conformationally rich molecule like this, NOESY/ROESY can provide crucial information about the three-dimensional structure and the relative orientation of the different parts of the molecule, such as the puckering of the central seven-membered ring.
The seven-membered ring in the dibenzo[a,d] researchgate.netannulene framework is not planar and can undergo conformational changes, such as ring inversion. This dynamic behavior can be studied using variable-temperature (VT) NMR spectroscopy. At high temperatures, if the conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals. As the temperature is lowered, the exchange rate decreases. If the rate becomes slow enough, the signals for the individual, distinct conformations may be resolved, a phenomenon known as decoalescence. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational interchange, such as the activation energy (ΔG‡) of the ring-flipping process.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathway Investigations
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The calculated monoisotopic mass of C₁₅H₁₁Cl is 226.05493 Da. uni.lu HRMS can confirm this mass with high precision (typically to within 5 ppm), which provides strong evidence for the compound's identity.
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. For 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene, a likely primary fragmentation step would be the loss of the chlorine atom to form a stable dibenzotropylium-like cation at m/z 191. Further fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) from this core structure. The table below lists predicted m/z values for various adducts that could be observed using soft ionization techniques like Electrospray Ionization (ESI). uni.lu
Table 2: Predicted High-Resolution Mass Spectrometry Data for 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene Adducts Data is predicted and sourced from PubChemLite. uni.lu
| Adduct | Molecular Formula | Predicted m/z |
| [M]⁺ | [C₁₅H₁₁Cl]⁺ | 226.05438 |
| [M+H]⁺ | [C₁₅H₁₂Cl]⁺ | 227.06221 |
| [M+Na]⁺ | [C₁₅H₁₁ClNa]⁺ | 249.04415 |
| [M-H]⁻ | [C₁₅H₁₀Cl]⁻ | 225.04765 |
X-ray Crystallography for Solid-State Structural Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive and detailed picture of a molecule's structure in the solid state. This technique can precisely determine the three-dimensional coordinates of each atom, yielding accurate bond lengths, bond angles, and torsional angles. While a crystal structure for 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene itself is not publicly documented, analysis of closely related derivatives reveals the key structural features of the dibenzo[a,d] researchgate.netannulene scaffold.
Table 3: Representative Crystallographic Parameters for a Dibenzo[a,d] researchgate.netannulene Derivative This table is illustrative, showing typical data obtained from an X-ray analysis of a related structure.
| Parameter | Description | Typical Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a ≈ 8.5, b ≈ 19.0, c ≈ 10.7 |
| β (°) | The angle of the unit cell. | β ≈ 104.7° |
| V (ų) | The volume of the unit cell. | V ≈ 1670 |
| Dihedral Angle | Angle between the two phenyl ring planes. | ~49° |
| Ring Conformation | Conformation of the 7-membered ring. | Boat |
Infrared and Ultraviolet-Visible Spectroscopy in Conjugation and Electronic Structure Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of 5-Chloro-5H-dibenzo[a,d] researchgate.netannulene. researchgate.netnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is used to identify the presence of specific functional groups. For the title compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching : Typically found just above 3000 cm⁻¹.
Vinylic C-H stretching : Also found just above 3000 cm⁻¹.
Aromatic C=C stretching : A series of sharp bands in the 1600-1450 cm⁻¹ region.
C-Cl stretching : A strong band in the fingerprint region, typically between 800-600 cm⁻¹, confirming the presence of the chloro-substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the molecule. The dibenzo[a,d] researchgate.netannulene system contains an extended π-conjugated system, which gives rise to strong absorption in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the nature of substituents. The presence of the chlorine atom and the non-planar structure will influence the electronic transitions compared to a fully planar aromatic system.
Computational and Theoretical Investigations into the Electronic Structure and Aromaticity of Dibenzo A,d 1 Annulenes
Aromaticity Concepts in Annulene Systems
Aromaticity is a fundamental concept in chemistry, describing the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. purechemistry.orgwikipedia.org Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, serve as classic examples for studying aromaticity. purechemistry.orgwikipedia.org The stability and properties of these systems are governed by specific electronic rules.
Baird's Rule: Complementary to Hückel's rule, Baird's rule applies to the lowest-lying triplet excited state of cyclic conjugated molecules. nih.govwikipedia.org In a reversal of Hückel's rule, Baird's rule predicts that a cyclic system with 4n π-electrons will be aromatic in its lowest triplet state, while a system with (4n+2) π-electrons will be antiaromatic. nih.govwikipedia.orgrsc.org This rule is particularly relevant in photochemistry and for understanding the behavior of these molecules upon electronic excitation. wikipedia.org
It is important to note that for larger annulene rings, both Hückel's and Baird's rules may become less applicable as the molecules tend to distort from planarity to relieve strain, which disrupts the ideal p-orbital overlap required for aromaticity or antiaromaticity. nih.govresearchgate.net
Topological Resonance Energy (TRE) is a more advanced, graph theory-based method for quantifying aromaticity. mdpi.comcore.ac.uk Unlike simpler rules, TRE does not strictly require planarity and can be applied to polycyclic systems. It calculates the resonance energy by comparing the π-electron energy of the conjugated molecule with that of a hypothetical, non-aromatic reference structure (a matching polynomial). core.ac.uksrce.hr
Key aspects of TRE include:
Positive TRE values indicate that the molecule is aromatic and more stable than its acyclic counterpart. mdpi.com
Negative TRE values suggest antiaromaticity and inherent instability. mdpi.com
TRE per electron (REPE) allows for the comparison of aromaticity between molecules of different sizes. mdpi.com
The delocalization of π-electrons in aromatic systems gives rise to unique magnetic properties. When placed in an external magnetic field, aromatic molecules exhibit a diatropic ring current, where the delocalized electrons circulate, inducing a local magnetic field that opposes the external field inside the ring and reinforces it outside. wikipedia.org Antiaromatic systems, in contrast, exhibit a paratropic ring current. wikipedia.org
Ring Currents:
Diatropic (Aromatic): This current leads to the characteristic deshielding of protons outside the ring and shielding of protons inside the ring in ¹H NMR spectroscopy. wikipedia.orgchemistrysteps.com
Paratropic (Antiaromatic): This results in the opposite effect, with shielding of outer protons and deshielding of inner protons. wikipedia.org
Nucleus-Independent Chemical Shift (NICS): NICS is a computational method developed to quantify aromaticity based on these magnetic properties. wikipedia.orggithub.io It involves placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating its magnetic shielding.
Negative NICS values are indicative of a diatropic ring current and thus aromaticity. wikipedia.org
Positive NICS values suggest a paratropic ring current and antiaromaticity. wikipedia.org
NICS(0) refers to the value at the ring center, while NICS(1) and other variants measure the shielding at different points above the ring plane to minimize contributions from local σ-bonds.
Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like 5-Chloro-5H-dibenzo[a,d] acs.organnulene. nih.govrsc.org DFT methods calculate the electronic structure of a molecule based on its electron density, providing a good balance between computational cost and accuracy.
DFT studies on dibenzo[a,d] acs.organnulene systems can reveal:
Conformational Preferences: The central seven-membered ring in these molecules is not planar. DFT calculations can determine the most stable conformations (e.g., boat, twist-boat) and the energy barriers between them. This is crucial as the conformation dictates the degree of π-orbital overlap and thus the electronic properties.
Electronic Properties: DFT can be used to calculate a wide range of electronic properties, including ionization potentials, electron affinities, and the distribution of electron density. The presence of the chlorine atom in 5-Chloro-5H-dibenzo[a,d] acs.organnulene significantly influences its electronic properties due to the electronegativity and inductive effects of chlorine.
The choice of the DFT functional (e.g., B3LYP, M06-2X, CAM-B3LYP) is critical, as different functionals can yield varying results, especially for systems with significant electron delocalization. nih.gov For instance, functionals with a low percentage of Hartree-Fock exchange at long ranges might overestimate the aromatic character. nih.gov
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO) in Dibenzo[a,d]acs.organnulene Systems
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of a set of molecular orbitals that extend over the entire molecule. mdpi.com Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
Frontier Orbital Analysis (HOMO-LUMO):
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically.
In dibenzo[a,d] acs.organnulene systems, the shapes and energies of the HOMO and LUMO are determined by the interaction of the π-orbitals of the benzene (B151609) rings and the central seven-membered ring. nih.gov The introduction of a substituent like the chlorine atom in 5-Chloro-5H-dibenzo[a,d] acs.organnulene will perturb the energies of the frontier orbitals. rsc.org This can be analyzed to understand how substitution affects the molecule's electronic properties and reactivity. For instance, an electron-withdrawing group like chlorine is expected to lower the energies of both the HOMO and LUMO.
Theoretical Prediction of Reactivity and Stability in Halogenated Annulenes
Computational methods are invaluable for predicting the reactivity and stability of halogenated annulenes like 5-Chloro-5H-dibenzo[a,d] acs.organnulene.
Predicting Reactivity:
Frontier Orbital Analysis: As discussed, the HOMO and LUMO energies and distributions can predict where electrophilic or nucleophilic attacks are most likely to occur.
Electrostatic Potential Maps: These maps show the distribution of charge within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which indicate the most reactive sites in a molecule towards different types of reagents.
Predicting Stability:
Aromaticity Indices: As detailed in section 4.1, indices like TRE and NICS can provide a quantitative measure of the thermodynamic stability conferred by aromaticity.
Heats of Formation: Computational methods can be used to calculate the enthalpy of formation of a molecule, providing a direct measure of its thermodynamic stability.
Bond Dissociation Energies: The strength of the carbon-chlorine bond in 5-Chloro-5H-dibenzo[a,d] acs.organnulene can be calculated to predict its lability and the likelihood of reactions involving the cleavage of this bond.
These theoretical predictions are crucial for understanding the chemical behavior of 5-Chloro-5H-dibenzo[a,d] acs.organnulene and for guiding the synthesis of new derivatives with desired properties.
Reactivity Patterns and Mechanistic Investigations of 5 Chloro 5h Dibenzo A,d 1 Annulene and Its Analogues
Electrophilic and Nucleophilic Substitution Reactions on the Annulene Scaffold
The reactivity of the 5-Chloro-5H-dibenzo[a,d] reagentia.euannulene scaffold is dominated by substitution reactions that allow for the introduction of a wide array of functional groups.
Nucleophilic Substitution: The chlorine atom at the 5-position is susceptible to replacement by nucleophiles. A primary example is the synthesis of neuroactive compounds where the chloro group is displaced by amines. For instance, reaction with cyclobutylamine (B51885) can yield N-substituted derivatives. The synthesis of 5-Chloro-5H-dibenzo[a,d] reagentia.euannulene itself is often achieved through a nucleophilic substitution reaction on 5H-dibenzo[a,d] reagentia.euannulen-5-ol, using a chlorinating agent like thionyl chloride (SOCl₂) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
Electrophilic Substitution: While less common at the 5-position, the fused benzene (B151609) rings can undergo electrophilic substitution reactions, typical for aromatic systems. The specific sites of substitution would be directed by the existing substitution pattern on the rings.
Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Annulenes
Halogenated dibenzo[a,d] reagentia.euannulenes, such as the 5-chloro derivative, are valuable substrates for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions significantly expand the structural diversity achievable from this scaffold.
The general mechanism for a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura reaction, involves three key steps: oxidative addition of the catalyst to the carbon-halogen bond, transmetalation with a coupling partner (e.g., an organoboron compound), and reductive elimination to form the new bond and regenerate the catalyst. nih.gov
While specific examples for 5-Chloro-5H-dibenzo[a,d] reagentia.euannulene are not extensively detailed in the provided results, the principles of cross-coupling reactions are broadly applicable. nih.govnih.gov For instance, palladium-catalyzed reactions are widely used for their efficiency and functional group tolerance. thieme-connect.deresearchgate.net The reactivity of the halogenated annulene in these reactions would be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. thieme-connect.de
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst/Reagents | Product Type | Significance |
| Suzuki-Miyaura | Pd catalyst, boronic acid/ester | Biaryl compounds | Formation of C-C bonds, diversification of the annulene scaffold. |
| Heck | Pd catalyst, alkene | Alkenylated annulenes | Introduction of vinyl groups. |
| Sonogashira | Pd/Cu catalyst, terminal alkyne | Alkynylated annulenes | Introduction of alkyne functionalities. |
| Buchwald-Hartwig | Pd catalyst, amine | Aminated annulenes | Formation of C-N bonds. |
This table represents potential applications of cross-coupling reactions to halogenated dibenzo[a,d] reagentia.euannulenes based on general principles of organic synthesis.
Oxidation and Reduction Pathways of Dibenzo[a,d]reagentia.euannulene Derivatives
The dibenzo[a,d] reagentia.euannulene core can undergo both oxidation and reduction, leading to a variety of derivatives with altered electronic and structural properties.
Oxidation: The compound can be oxidized to form various oxidation products. For example, oxidation can lead to the formation of 5H-dibenzo[a,d] reagentia.euannulen-5-one.
Reduction: Reduction of the seven-membered ring can be achieved using common reducing agents. For instance, agents like lithium aluminum hydride or sodium borohydride (B1222165) can reduce the double bond in the central ring, leading to dihydro-dibenzo[a,d]annulene derivatives. evitachem.com A notable example is the reduction to 5-Chloro-10,11-dihydro-5H-dibenzo[a,d] reagentia.euannulene. reagentia.eu
Table 2: Common Oxidation and Reduction Reactions
| Reaction | Reagent | Product |
| Oxidation | Oxidizing Agent | 5H-Dibenzo[a,d] reagentia.euannulen-5-one |
| Reduction | Lithium aluminum hydride or Sodium borohydride | Dihydro-dibenzo[a,d]annulene derivatives |
Photochemical Transformations of Dibenzo[a,d]reagentia.euannulene Systems
The photochemistry of dibenzo[a,d] reagentia.euannulene systems and their analogues reveals a rich landscape of transformations, driven by the absorption of light. These reactions can lead to complex molecular architectures that are often difficult to access through thermal methods. mdpi.com
Upon photoexcitation, the π-system of the dibenzo[a,d] reagentia.euannulene can be promoted to an excited state, leading to unique reactivity. mdpi.com While specific photochemical studies on 5-Chloro-5H-dibenzo[a,d] reagentia.euannulene were not found in the search results, the broader class of dibenzocyclooctadiynes, which share structural similarities, undergoes interesting photochemical reactions. For example, photo-decarbonylation of related diones can be achieved with controlled irradiation. nih.gov
The study of photochemical transformations in these systems is crucial for understanding their stability and for designing novel photoswitchable materials and drugs.
Advanced Research Applications of Dibenzo A,d 1 Annulene Derivatives in Emerging Technologies
Exploration in Organic Electronics and Semiconductor Materials Research
The field of organic electronics leverages the properties of carbon-based molecules and polymers to create devices such as light-emitting diodes, solar cells, and transistors. The delocalized π-electron systems present in annulene derivatives make them intriguing candidates for semiconducting materials. While research into derivatives of 5-Chloro-5H-dibenzo[a,d] acs.organnulene for these specific applications is nascent, studies on analogous polycyclic and annulene-based systems highlight the potential of this structural class. The ability to functionalize the core dibenzo[a,d]annulene structure allows for the fine-tuning of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for their performance in electronic devices.
Investigation of Dibenzo[a,d]nih.govannulene Derivatives in Organic Light-Emitting Diode (OLED) Technology
Derivatives of various π-conjugated organic molecules are widely investigated for their use in Organic Light-Emitting Diodes (OLEDs). The performance of these materials is often dictated by their molecular structure, which influences factors like charge carrier mobility and emissive properties. In some OLED designs, the formation of exciplexes—excited-state complexes between electron-donor and electron-acceptor molecules—is utilized. The planarity of the molecular structure can enable better exciplex formation between material layers. mdpi.com For instance, fluorene (B118485) derivatives have been studied where the molecular geometry, specifically the dihedral angle between constituent rings, affects device performance. mdpi.com
Furthermore, the strategic combination of different materials in layered OLED structures can enhance efficiency. By optimizing layer thickness and using co-deposition techniques, where donor and acceptor compounds are mixed in the emitting layer, key parameters like external quantum efficiency can be significantly improved. mdpi.com While specific OLED performance data for dibenzo[a,d]annulene derivatives is not extensively detailed in current research, the principles derived from studies of similar multi-ring systems suggest a potential avenue for future exploration. The focus would be on synthesizing derivatives with tailored electronic properties and morphologies conducive to efficient light emission.
Research on Dibenzo[a,d]nih.govannulene Compounds for Photovoltaic Applications
In the quest for renewable energy, organic solar cells (OSCs) represent a promising technology due to their potential for low-cost, flexible, and large-area fabrication. The efficiency of OSCs relies heavily on the properties of the donor and acceptor materials within the bulk heterojunction active layer. Research has shown that donor-acceptor (D-A) structured polymers are particularly effective.
A novel polymer, PBDTPF-DTBT, was constructed using a fluorine-containing benzo[1,2-b:4,5-b′]dithiophene (BDT) derivative as the donor and an electron-withdrawing unit. researchgate.net This polymer demonstrated a broad absorption spectrum and a favorably low HOMO energy level of -5.39 eV. researchgate.net When blended with a fullerene acceptor (PC71BM), the resulting organic solar cell achieved a notable power conversion efficiency (PCE). researchgate.net
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | HOMO Energy Level |
| PBDTPF-DTBT | PC71BM | 7.02% | -5.39 eV |
This work on BDT derivatives underscores the potential of using fused-ring aromatic structures, conceptually similar to the dibenzo[a,d]annulene framework, as building blocks for high-performance photovoltaic materials. researchgate.net The introduction of specific side chains and electron-withdrawing or -donating groups can systematically tune the material's properties for optimal solar energy conversion.
Development of Conductive Materials from Annulene Frameworks
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics. researchgate.net Their conductivity stems from the presence of conjugated π-bonds along the polymer backbone, which allows for the delocalization of electrons. researchgate.net This conductivity can be significantly enhanced through a process called doping. researchgate.net
Various classes of polymers have been synthesized and studied for their conductive properties, including polyaniline (PANI), poly(phenylenevinylene), and polythiophene. researchgate.netnih.gov The synthesis of these materials can be achieved through several methods, such as electrochemical polymerization, which allows for the efficient formation of polymer films on electrode surfaces. frontiersin.org Another example is poly(diphenylene phthalide) (PDP), a carbocyclic polymer that, while being a dielectric in its ground state, can exhibit high electric conductivity under an external electric field. beilstein-journals.org The electrical properties of these materials are often characterized by their current-voltage (I-V) characteristics, which can reveal the mechanisms of charge transport. beilstein-journals.org
The development of conductive polymers from annulene frameworks would involve creating polymeric chains that incorporate the dibenzo[a,d]annulene unit. The goal would be to maintain and extend the π-conjugation throughout the polymer backbone to facilitate charge transport. The inherent structure of the annulene could provide thermal stability and specific morphological characteristics to the resulting conductive material.
Supramolecular Assembly and Nanostructure Formation using Annulene Scaffolds
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The defined shapes and electronic properties of annulene derivatives make them excellent building blocks, or scaffolds, for designing complex, self-assembling supramolecular architectures and nanostructures.
Directing Crystallization for Defined Supramolecular Architectures
The controlled self-assembly of molecules into well-defined crystalline structures is a cornerstone of materials science and nanotechnology. Research on dehydroannulene derivatives has demonstrated that these molecules can be programmed to form specific supramolecular architectures through careful chemical design. For example, a series of dehydro nih.govannulene derivatives were studied to understand the parameters affecting their self-assembly. nih.gov It was found that introducing carbamate (B1207046) groups was particularly effective at directing the formation of nanotubular assemblies through hydrogen-bonding interactions. nih.gov
These studies show that by modifying the peripheral substituents on the annulene ring, it is possible to guide the crystallization process to yield distinct architectures, including nanochannel arrays, porous sheets, and lamellar structures. nih.gov Similarly, dodecadehydrotribenzo rsc.organnulene ( rsc.orgDBA) derivatives have been shown to self-assemble at liquid-solid interfaces, with the final monolayer structure being dependent on the length of attached alkyl chains and the resulting van der Waals interactions. acs.org This ability to direct crystallization provides a powerful tool for creating functional materials with precisely controlled nanoscale porosity and organization. The formation of these ordered structures is often driven by a combination of intermolecular forces, including π-stacking between the flat, aromatic cores of the annulene molecules. rsc.org
Self-Assembly into Columnar Stacks and Nanofibers
A common and highly desirable motif in the self-assembly of disc-shaped molecules like annulenes is the formation of one-dimensional columnar stacks. In these arrangements, the molecules stack on top of one another, primarily through π-π interactions, creating nanofiber-like structures. This has been observed in dehydro nih.govannulene derivatives, which self-assemble into columnar stacks that are precursors to π-conjugated carbon-rich nanotubes. nih.gov The electronic coupling between adjacent molecules in these stacks is crucial for potential applications in electronics. Density functional theory (DFT) calculations on these assemblies revealed significant electronic coupling, with transfer integrals for the highest occupied molecular orbitals (HOMO) ranging from 59-98 meV, indicating the potential for efficient charge transport along the column. nih.gov
The concept of self-assembly into nanofibers is a broad principle in materials chemistry. researchgate.netumd.edunih.gov For instance, block copolymers with periodic sequences of dynamic bonds can self-assemble into high-aspect-ratio supramolecular nanofibers, driven by the regular placement and stacking of hydrogen bonding units. researchgate.netumd.edu While the specific molecules differ, the underlying principle of using directional, non-covalent interactions to build up 1D nanostructures is the same. The dibenzo[a,d]annulene scaffold, with its rigid structure and potential for functionalization with groups capable of hydrogen bonding or strong van der Waals interactions, is a promising candidate for designing new systems that self-assemble into functional nanofibers and columnar arrays.
Annulenes as Scaffolds in Complex Organic Synthesis Research
The dibenzo[a,d] lgcstandards.comannulene core is a recognized structural motif in medicinal chemistry and materials science. 5-Chloro-5H-dibenzo[a,d] lgcstandards.comannulene, in particular, functions as a valuable building block for the synthesis of more intricate molecular architectures. Its utility lies in the reactivity of the chlorine atom at the 5-position, which can be readily displaced by various nucleophiles to introduce diverse functional groups.
This reactivity allows for the construction of a library of derivatives with tailored properties. Research has demonstrated the use of the 5H-dibenzo[a,d] lgcstandards.comannulene scaffold in the creation of compounds with potential biological activities.
A notable example involves the synthesis of a series of N-acylhydrazone derivatives of 5H-dibenzo[a,d] lgcstandards.comannulene. In this research, the synthesis commenced with the conversion of 5H-dibenzo[a,d] lgcstandards.comannulen-5-one to its corresponding acetic acid derivative. This was then esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form the key acetohydrazide intermediate. Finally, condensation with various aromatic aldehydes yielded the target N-acylhydrazone derivatives. researchgate.net
The general synthetic scheme is outlined below:
Step 1: Conversion of 5H-dibenzo[a,d] lgcstandards.comannulen-5-one to 5-(carboxymethyl)-5H-dibenzo[a,d] lgcstandards.comannulene.
Step 2: Esterification to ethyl 2-(5H-dibenzo[a,d] lgcstandards.comannulen-5-yl)acetate.
Step 3: Hydrazinolysis to produce 2-(5H-dibenzo[a,d] lgcstandards.comannulen-5-yl)acetohydrazide.
Step 4: Condensation with substituted aromatic aldehydes to yield the final N-acylhydrazone products. researchgate.net
This multi-step synthesis highlights the utility of the dibenzo[a,d] lgcstandards.comannulene scaffold in building complex molecules. The resulting acylhydrazone derivatives were subsequently evaluated for their cytotoxic activity. researchgate.net
Below is an interactive data table summarizing the synthesized compounds and their key spectral data.
| Compound | Ar-group | Yield (%) | ¹H NMR (δ, ppm) - N-H | ¹H NMR (δ, ppm) - CH=N |
| 7a | C₆H₅ | 85 | 10.12 | 7.21 |
| 7b | 4-Cl-C₆H₄ | 88 | 10.25 | 7.18 |
| 7c | 4-Br-C₆H₄ | 87 | 10.28 | 7.15 |
| 7d | 4-F-C₆H₄ | 82 | 10.18 | 7.20 |
| 7e | 4-NO₂-C₆H₄ | 90 | 10.71 | 7.35 |
| 7f | 4-OH-C₆H₄ | 80 | 9.85 | 7.10 |
| 7g | 4-N(CH₃)₂-C₆H₄ | 84 | 9.21 | 7.05 |
| Data sourced from a study on the synthesis and cytotoxicity evaluation of new 5H-dibenzo[a,d] lgcstandards.comannulen-5-yl acetylhydrazones. researchgate.net |
This research exemplifies how the 5-Chloro-5H-dibenzo[a,d] lgcstandards.comannulene scaffold, and its parent structure, can be effectively utilized in complex organic synthesis to generate novel compounds with potential for further investigation in various scientific domains.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-5H-dibenzo[a,d][7]annulene derivatives?
The compound is typically synthesized via nucleophilic substitution of 5H-dibenzo[a,d][7]annulen-5-ol (or its dihydro analog) with thionyl chloride (SOCl₂) in dry dichloromethane (DCM), yielding this compound as an intermediate. This intermediate is then reacted with amines (e.g., cyclobutylamine) to form N-substituted derivatives, often isolated as hydrochloride salts . Reaction conditions (e.g., 40°C in MeCN for 3 hours) and purification methods (e.g., silica gel filtration) are critical for optimizing yields (41–74%) .
Q. What pharmacological activities are associated with 5H-dibenzo[a,d][7]annulene derivatives?
The tricyclic core of 5H-dibenzo[a,d][7]annulene is structurally related to tricyclic antidepressants (e.g., protriptyline) and exhibits diverse bioactivities, including antidiabetic, antimicrobial, and metalloprotease inhibitory effects . Derivatives have shown neuroprotective properties as NMDA receptor modulators without psychomimetic side effects, validated via in vivo assays (e.g., forced swim tests) .
Q. How are this compound derivatives characterized analytically?
Characterization involves and NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and LC analysis (>95% purity). Melting points and elemental analysis are also standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activities of dibenzo[a,d][7]annulene derivatives?
Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in bacterial strains, assay protocols (e.g., agar diffusion vs. broth dilution), or synergistic effects with adjuvants like sulfathiazole . Rigorous replication under standardized conditions and meta-analysis of structure-activity relationships (SAR) are recommended to identify critical functional groups (e.g., chlorine substitution) influencing activity .
Q. What strategies improve synthetic yields of N-substituted 5H-dibenzo[a,d][7]annulen-5-amine derivatives?
Yield optimization involves solvent selection (e.g., MeCN for faster kinetics), controlled temperature (40–60°C), and avoiding hydrolysis of the chloro intermediate. Post-synthetic salt formation (e.g., HCl salts) enhances stability and crystallinity, facilitating purification .
Q. How do statistical methods validate pharmacological data for dibenzo[a,d][7]annulene derivatives?
In neuroprotection studies, one-way ANOVA with Tukey’s post-hoc test is used to compare treatment groups (e.g., dose-dependent NMDA receptor blockade). Significance thresholds (p < 0.05) and SEM error bars ensure robustness, while outlier removal protocols address variability in biological replicates .
Q. What role does the chlorine substituent play in the bioactivity of this compound?
The electron-withdrawing chlorine atom at position 5 enhances receptor binding affinity by modulating electron density in the annulene ring. This effect is evident in molecular docking studies, where chloro derivatives show stronger interactions with tubulin polymerization sites or NMDA receptor subunits .
Q. How can molecular docking guide the design of anticancer derivatives?
Docking simulations (e.g., with MCF7 or A549 cancer cell targets) predict binding modes of chloro-dibenzo[a,d][7]annulene-thiazolidine hybrids. Parameters like Glide scores and hydrogen-bonding interactions with apoptotic inducers (e.g., Bcl-2 proteins) inform SAR for optimizing cytotoxicity .
Q. What methodologies assess the toxicity of metal complexes derived from dibenzo[a,d][7]annulene?
Toxicity evaluation involves in vitro assays (e.g., MTT on normal cell lines) and in vivo LD₅₀ determination. Spectroscopic techniques (e.g., UV-Vis, EPR) monitor metal-ligand stability, while histopathological analysis identifies organ-specific effects .
Q. How do annulene ring size and substitution patterns influence aromaticity and bioactivity?
Comparative studies of [8]-, [16]-, and [18]annulenes reveal that bond alternation and dihedral angles (e.g., in Möbius-twisted derivatives) disrupt π-conjugation, reducing aromaticity and altering bioactivity. Computational methods (NICS, magnetically induced currents) quantify aromaticity, correlating with experimental data like heats of combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
